molecular formula C10H8Cl2N2O B12233248 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one

7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12233248
M. Wt: 243.09 g/mol
InChI Key: AMTPDTYBFZUPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common method is the cyclization of appropriate aniline derivatives with isatoic anhydride in the presence of acetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 7,8-Dichloro-3,4-dihydroquinazolin-4-one
  • 7,8-Dichloroquinazolin-4-ol
  • 3-Ethyl-3,4-dihydroquinazolin-4-one

Comparison: Compared to similar compounds, 7,8-Dichloro-3-ethyl-3,4-dihydroquinazolin-4-one exhibits unique properties due to the presence of both chloro and ethyl groups

Properties

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

7,8-dichloro-3-ethylquinazolin-4-one

InChI

InChI=1S/C10H8Cl2N2O/c1-2-14-5-13-9-6(10(14)15)3-4-7(11)8(9)12/h3-5H,2H2,1H3

InChI Key

AMTPDTYBFZUPTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C=CC(=C2Cl)Cl

Origin of Product

United States

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